

# Potential off-target effects of ENMD-547

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

Get Quote

## **Technical Support Center: ENMD-2076**

Disclaimer: The compound "ENMD-547" as specified in your query does not correspond to a known investigational or approved drug in the public domain. Based on the "ENMD" prefix, this technical support guide addresses the potential off-target effects of ENMD-2076, a multi-targeted kinase inhibitor developed by EntreMed (now CASI Pharmaceuticals). It is possible that "ENMD-547" is a typographical error. If your inquiry pertains to a different compound, please verify the name and resubmit your request.

This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and does not constitute medical advice.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally bioavailable small molecule inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1][2] Its primary on-target effects are the inhibition of Aurora A kinase, a key regulator of mitosis, and various angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the known off-target effects of ENMD-2076?

As a multi-targeted kinase inhibitor, ENMD-2076 intentionally interacts with several kinases. However, "off-target" can also refer to unintended interactions that may lead to adverse effects.

## Troubleshooting & Optimization





The kinase selectivity profile of ENMD-2076 has been characterized, revealing inhibitory activity against a range of kinases beyond its primary targets. These include, but are not limited to, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα.[4] Inhibition of these kinases, while potentially contributing to the anti-cancer efficacy in some contexts, can also be responsible for certain side effects observed in clinical studies.

Q3: What adverse events have been observed in clinical trials of ENMD-2076 that could be related to off-target effects?

Clinical trials of ENMD-2076 have reported several adverse events. Commonly observed toxicities that may be linked to its off-target kinase inhibition profile include hypertension, fatigue, diarrhea, nausea, and proteinuria.[5][6][7][8] For instance, inhibition of VEGFR is a known class effect of kinase inhibitors that can lead to hypertension.

Q4: How can I assess the potential for off-target effects of ENMD-2076 in my experimental model?

To evaluate off-target effects in your specific model, it is recommended to:

- Perform a broad kinase screen: Profile ENMD-2076 against a comprehensive panel of kinases to understand its selectivity in your experimental context.
- Use cellular assays: Employ cell lines with known dependencies on specific kinases to assess the functional consequences of potential off-target inhibition.
- Include rescue experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing or activating the putative off-target protein.
- Monitor for known side effects: In in vivo studies, monitor for physiological changes that correspond to the known adverse event profile of ENMD-2076, such as changes in blood pressure.

# **Troubleshooting Guide**



| Observed Issue                                                                | Potential Cause (Off-Target Related)                                                                         | Suggested Action                                                                                                                                                                              |
|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cell toxicity in a specific cell line                              | The cell line may be sensitive to the inhibition of an off-target kinase that is essential for its survival. | Perform a kinase screen to identify potential off-targets.  Validate the dependency of the cell line on the identified off-target kinase using genetic approaches (e.g., siRNA, CRISPR).      |
| Inconsistent results between different cell lines                             | Cell lines may have varying expression levels and dependencies on the off-target kinases of ENMD-2076.       | Characterize the expression profile of key on- and off-target kinases in your panel of cell lines. Correlate sensitivity to ENMD-2076 with the kinase expression profile.                     |
| Unexplained phenotypic changes unrelated to cell cycle arrest or angiogenesis | Inhibition of an off-target<br>signaling pathway.                                                            | Conduct pathway analysis (e.g., phosphoproteomics) to identify signaling nodes affected by ENMD-2076 treatment. Compare these with the known inhibitory profile of the compound.              |
| In vivo toxicity at doses lower than expected for on-target efficacy          | The in vivo model may be particularly sensitive to the inhibition of an off-target kinase.                   | Perform a dose-response study to establish the maximum tolerated dose (MTD) in your specific model. Monitor for known toxicities associated with the off-target profile (e.g., hypertension). |

## **Data Presentation**

Table 1: Kinase Inhibitory Profile of ENMD-2076



This table summarizes the inhibitory activity of ENMD-2076 against a panel of selected ontarget and off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

| Kinase Target                              | IC50 (nM) | Target Classification                               |
|--------------------------------------------|-----------|-----------------------------------------------------|
| Aurora A                                   | 14        | On-target (antiproliferative)                       |
| Flt3                                       | 1.86      | On-target (hematological malignancies) / Off-target |
| KDR/VEGFR2                                 | 58.2      | On-target (antiangiogenic)                          |
| Flt4/VEGFR3                                | 15.9      | On-target (antiangiogenic)                          |
| FGFR1                                      | 92.7      | On-target (antiangiogenic)                          |
| FGFR2                                      | 70.8      | On-target (antiangiogenic)                          |
| Src                                        | 56.4      | Off-target                                          |
| PDGFRα                                     | -         | Off-target                                          |
| Aurora B                                   | 350       | Off-target                                          |
| Kit                                        | 40        | Off-target                                          |
| Data compiled from multiple sources.[4][9] |           |                                                     |

# **Experimental Protocols**

Protocol 1: Kinase Selectivity Profiling

To determine the kinase selectivity of ENMD-2076, a common method is to use a large panel of recombinant human kinases in an in vitro kinase assay.

- Compound Preparation: Prepare a dilution series of ENMD-2076 in a suitable solvent (e.g., DMSO).
- Kinase Reaction: For each kinase to be tested, set up a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at its Km



concentration for each kinase).

- Inhibition Assay: Add the diluted ENMD-2076 to the kinase reactions. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
- Detection: After a defined incubation period, quantify the kinase activity. This can be done
  using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP
  or 33P-ATP into the substrate) or fluorescence/luminescence-based assays that measure
  ATP consumption.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of ENMD-2076 relative to the vehicle control. Determine the IC50 value for each kinase by fitting the dose-response data to a suitable model.

## **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathways affected by ENMD-2076.





Click to download full resolution via product page

Caption: Experimental workflow for identifying off-target effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Potential off-target effects of ENMD-547]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671334#potential-off-target-effects-of-enmd-547]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com